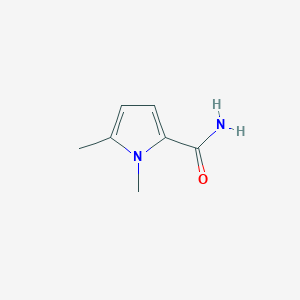

1,5-dimethyl-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

“1,5-dimethyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 7126-47-8 . It has a molecular weight of 138.17 and its IUPAC name is N,N-dimethyl-1H-pyrrole-2-carboxamide . It is a solid substance with a melting point between 97 - 99 degrees .

Molecular Structure Analysis

The molecular structure of “1,5-dimethyl-1H-pyrrole-2-carboxamide” is represented by the linear formula C7H10N2O . The InChI code for this compound is 1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 .

Physical And Chemical Properties Analysis

“1,5-dimethyl-1H-pyrrole-2-carboxamide” is a solid substance . It has a melting point between 97 - 99 degrees . The compound’s molecular weight is 138.17 , and its linear formula is C7H10N2O .

Applications De Recherche Scientifique

Drug Discovery

Pyrrole derivatives, including “1,5-dimethyl-1H-pyrrole-2-carboxamide”, have been found to exhibit a wide range of pharmacological actions with high therapeutic value . Their versatility, selectivity, and biocompatibility make them valuable tools for drug design and development .

Material Science

Pyrrole derivatives are also used in material science . Their unique properties can be leveraged to develop new materials with specific characteristics.

Catalysis

Pyrrole derivatives play a crucial role in catalysis . They can act as catalysts in various chemical reactions, enhancing the efficiency and selectivity of these reactions.

Antifungal and Antimicrobial Agents

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized as potential antifungal and antimicrobial agents . For instance, compounds 5h, 5i, and 5j were found to be potent against Aspergillus fumigatus .

Green Chemistry

Pyrrole derivatives are also used in green chemistry . Special emphasis is given to the use of green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Synthetic and Organic Chemistry

Pyrrole derivatives are fundamental building blocks for many biologically active molecules . Their synthesis has been a crucial area for research in the fields of medicinal and organic chemistry .

Mécanisme D'action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Mode of Action

A study on similar compounds, substituted 3,4-dimethyl-1h-pyrrole-2-carboxamides, revealed that they inhibit the enzyme sterol 14α-demethylase . The compounds bind spontaneously in the access channel away from the catalytic heme iron of the enzyme, suggesting that they inhibit this enzyme and would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .

Result of Action

Similar compounds have shown promising antimicrobial and antifungal properties .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The future directions for “1,5-dimethyl-1H-pyrrole-2-carboxamide” are not clearly defined in the retrieved data. However, pyrrole derivatives have shown promise in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that “1,5-dimethyl-1H-pyrrole-2-carboxamide” and related compounds could have potential applications in these areas.

Propriétés

IUPAC Name |

1,5-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUHTITMWZCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H-pyrrole-2-carboxamide | |

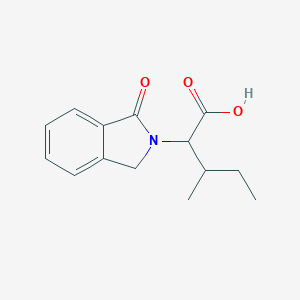

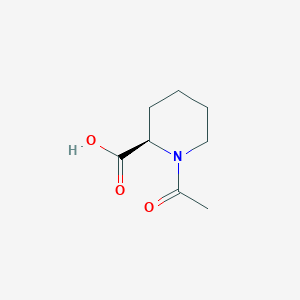

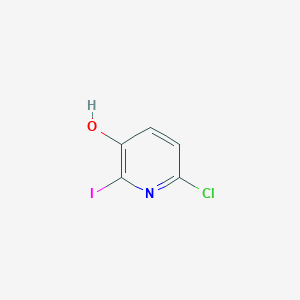

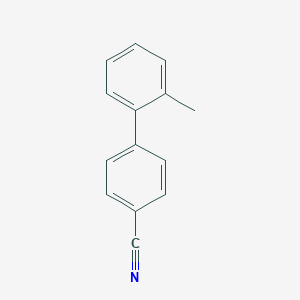

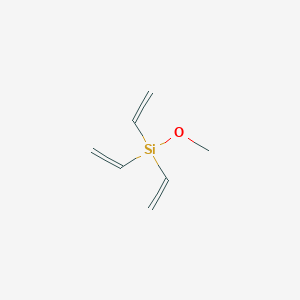

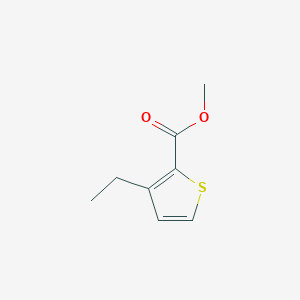

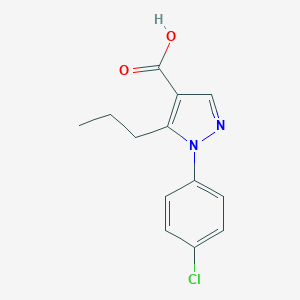

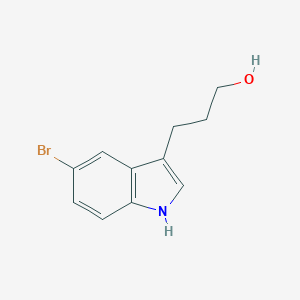

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

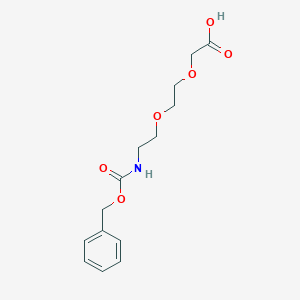

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.